2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide
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Description
2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H18ClN3O4S and its molecular weight is 443.9. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Excretion Studies
(Karanam et al., 2007) explored the metabolism and excretion of a structurally related compound, demonstrating the major route of excretion via feces and urinary excretion. This study highlighted the compound's rapid absorption and the presence of metabolites in various biological matrices, providing a foundation for understanding the metabolic pathways of related chemical entities.
Pharmacogenetic Considerations
(Linakis et al., 2018) discussed the role of genetic variability in the metabolism of acetaminophen, a drug with a similar metabolic profile to the compound of interest. The study underscored the importance of genetic factors in drug metabolism, potentially influencing the effectiveness and safety of drugs, including those structurally related to the compound .
Toxicological Insights
(Shahani et al., 2004) provided insights into the toxicological effects of ketamine, a drug with NMDA receptor antagonist properties, similar to the pharmacological action implied by the structure of the compound . Understanding the toxicological profile and adverse effects of ketamine can guide research on related compounds, emphasizing the need for careful evaluation of safety and risk factors.
Environmental and Biological Monitoring
(Chu et al., 2003) focused on the distribution of methyl sulfone metabolites of PCBs and DDE in human tissues, shedding light on the environmental and biological persistence of metabolites related to the compound of interest. This study emphasizes the significance of monitoring and understanding the environmental and health implications of chemical compounds and their metabolites.
properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4S/c1-14-10-20(24-29-14)23-21(26)12-25-11-19(16-7-3-5-9-18(16)25)30(27,28)13-15-6-2-4-8-17(15)22/h2-11H,12-13H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXUIIJQJNUCGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.